molecular formula C11H15N3O3 B2358190 1-(3-amino-4-nitrophenyl)piperidin-4-ol CAS No. 404009-22-9

1-(3-amino-4-nitrophenyl)piperidin-4-ol

Cat. No.: B2358190
CAS No.: 404009-22-9
M. Wt: 237.259
InChI Key: TXDXYKJCLFBDQV-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Molecular Design

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals and naturally occurring alkaloids. nih.govencyclopedia.pub Its significance in molecular design and drug discovery is multifaceted. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and antibiotics. nih.govencyclopedia.pub

The incorporation of a piperidine scaffold into a molecule can profoundly influence its properties. thieme-connect.com Key benefits include:

Modulation of Physicochemical Properties: The piperidine ring can alter a molecule's solubility, lipophilicity, and polar surface area, which are critical parameters for drug absorption and distribution. thieme-connect.comresearchgate.net

Enhancement of Biological Activity: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, enabling optimal interactions with biological targets such as enzymes and receptors. thieme-connect.com

Versatile Synthetic Handle: The nitrogen atom in the piperidine ring serves as a key point for chemical modification, allowing for the synthesis of extensive libraries of derivatives for structure-activity relationship (SAR) studies. ijnrd.org

The widespread presence of this scaffold in U.S. FDA-approved drugs underscores its value and success in medicinal chemistry. researchgate.net

Overview of Nitrophenyl and Aminophenyl Moieties in Bioactive Compounds

The functional groups attached to a core scaffold are crucial in defining a compound's biological activity. The nitrophenyl and aminophenyl moieties are particularly noteworthy in the design of bioactive molecules.

The nitrophenyl group , which consists of a nitro group (NO2) attached to a phenyl ring, is a versatile component in medicinal chemistry. nih.gov The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the molecule. nih.gov Nitroaromatic compounds are found in a wide range of biologically active agents, including antimicrobial, anticancer, and antiparasitic drugs. nih.govmdpi.com The nitro group can act as a pharmacophore, often through bioreduction within cells to produce reactive species that can lead to therapeutic effects. nih.govresearchgate.net For example, the reduction of a nitro group can generate toxic intermediates that are damaging to microbial or cancer cells. nih.gov

The aminophenyl moiety , an amino group (NH2) on a phenyl ring, is another cornerstone of drug design. Aromatic amines are present in more than a third of drug candidates. drugdiscoverytrends.com The amino group is a key hydrogen bond donor and can be protonated to form a positive charge, enabling strong ionic interactions with biological targets. drugdiscoverytrends.comstereoelectronics.org These interactions are vital for the binding of drugs to proteins and enzymes, which is often the basis of their therapeutic effect. drugdiscoverytrends.com The presence of an aminophenyl group provides a reactive handle for further synthesis, allowing for the creation of amides, sulfonamides, and other derivatives to explore and optimize biological activity. nih.gov

Rationale for Investigating 1-(3-Amino-4-nitrophenyl)piperidin-4-ol

The compound this compound is a molecule of interest due to the strategic combination of three key structural motifs: the piperidine-4-ol core, a nitrophenyl group, and an aminophenyl group. The rationale for its investigation stems from its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules.

The structure combines the proven piperidine scaffold, known to impart favorable pharmacological properties, with two powerful functional groups on the phenyl ring. thieme-connect.comnih.govdrugdiscoverytrends.com The amino group at the 3-position and the nitro group at the 4-position create a unique substitution pattern that opens up diverse avenues for chemical modification. For instance, the amino group can be readily acylated or alkylated, while the nitro group can be reduced to a second amino group, which could then be further functionalized. This allows for the systematic development of compound libraries to probe interactions with specific biological targets.

Furthermore, the hydroxyl group on the piperidine ring provides an additional site for modification or for hydrogen bonding interactions with a target protein. The specific arrangement of the amino and nitro groups on the phenyl ring influences the molecule's electronic distribution and reactivity, making it a valuable intermediate for creating novel chemical entities with potential therapeutic applications.

Below are the key chemical properties of this compound.

PropertyData
CAS Number 404009-22-9
Molecular Formula C11H15N3O3
Molecular Weight 237.26 g/mol
MDL Number MFCD27950443

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c12-10-7-8(1-2-11(10)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDXYKJCLFBDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Amino 4 Nitrophenyl Piperidin 4 Ol

Pioneering Synthetic Routes to 1-(3-Amino-4-nitrophenyl)piperidin-4-ol

Classic methodologies for the formation of aryl C-N bonds provide a foundational framework for the synthesis of the target compound. These routes are characterized by their directness and reliance on fundamental reaction mechanisms.

Nucleophilic aromatic substitution (SNAr) is a primary and highly effective method for constructing the this compound framework. This reaction proceeds through the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. The presence of the strongly electron-withdrawing nitro group (-NO₂) ortho and para to a leaving group significantly activates the aromatic ring toward nucleophilic attack.

In a typical synthesis, 5-fluoro-2-nitroaniline (B53378) serves as the electrophilic aryl partner and piperidin-4-ol acts as the nucleophile. The fluorine atom is an excellent leaving group for SNAr reactions. The reaction is generally conducted in the presence of a base to deprotonate the piperidine (B6355638) nitrogen, thereby increasing its nucleophilicity, and in a polar aprotic solvent to facilitate the formation of the charged intermediate (Meisenheimer complex).

Reaction Scheme: 5-fluoro-2-nitroaniline + piperidin-4-ol → this compound + HF

The reaction conditions can be optimized for yield and purity, as illustrated in the following table which summarizes typical parameters for analogous SNAr reactions.

Aryl HalideNucleophileBaseSolventTemperature (°C)Yield (%)
5-Fluoro-2-nitroanilinePiperidin-4-olK₂CO₃DMSO120-140~85-95
5-Chloro-2-nitroanilinePiperidin-4-olNaHDMF100-120~70-80
5-Fluoro-2-nitroanilinePiperidin-4-olDBUAcetonitrile80~90

This table is representative of typical SNAr conditions for similar substrates.

Reductive amination is a versatile method for forming C-N bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent. While less direct for synthesizing the title compound from simple precursors, it remains a relevant strategy in the broader context of piperidine synthesis.

A hypothetical reductive amination pathway could involve the reaction of 3-amino-4-nitrophenol (B174573) with piperidin-4-one. This route is conceptually complex due to the multiple functional groups. A more common application of this strategy is for the synthesis of N-alkylated piperidines rather than N-arylated ones. The direct reductive amination between an aniline (B41778) and a ketone is often challenging and less efficient than cross-coupling or SNAr reactions for N-aryl amine synthesis. nih.gov However, advancements in catalysis have broadened the scope of this reaction. nih.govlibretexts.org

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. libretexts.orgwikipedia.org This method allows for the coupling of amines with aryl halides or triflates under relatively mild conditions and exhibits broad functional group tolerance. wikipedia.org

For the synthesis of this compound, this reaction would couple piperidin-4-ol with an appropriate halo-nitroaniline, such as 5-bromo-2-nitroaniline (B184017) or 5-chloro-2-nitroaniline. The choice of catalyst system, which consists of a palladium precursor and a specialized phosphine (B1218219) ligand, is critical for achieving high yields. Sterically hindered, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. rsc.orgnih.gov

Reaction Scheme: 5-bromo-2-nitroaniline + piperidin-4-ol --(Pd catalyst, Ligand, Base)--> this compound

The reaction conditions are highly tunable, offering an advantage over the often harsh conditions of SNAr.

Aryl HalideAminePd PrecursorLigandBaseSolventTemperature (°C)Yield (%)
5-Bromo-2-nitroanilinePiperidin-4-olPd₂(dba)₃XPhosNaOtBuToluene100~90-98
5-Chloro-2-nitroanilinePiperidin-4-olPd(OAc)₂RuPhosK₃PO₄Dioxane110~85-95
5-Bromo-2-nitroanilinePiperidin-4-olPd₂(dba)₃BippyPhosCs₂CO₃t-BuOH90~92

This table presents typical conditions for Buchwald-Hartwig amination reactions involving similar substrates. nih.gov

Advanced Synthetic Techniques and Optimization for this compound

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its stereochemical outcome and environmental impact.

While this compound is an achiral molecule, the synthesis of chiral piperidin-4-ol derivatives is of significant interest in medicinal chemistry. Stereoselective methods allow for the precise control of the three-dimensional arrangement of atoms, which is often crucial for biological activity.

Several strategies can be employed to introduce chirality into the piperidin-4-ol ring:

Asymmetric Hydrogenation: A chiral catalyst, often based on rhodium or ruthenium, can be used to hydrogenate a substituted pyridinium (B92312) salt precursor. This can set the stereochemistry of substituents on the resulting piperidine ring.

Chiral Auxiliaries: A chiral auxiliary can be attached to the piperidine precursor to direct the stereochemical course of a subsequent reaction, such as an alkylation or a nucleophilic addition. The auxiliary is then removed to yield the enantiomerically enriched product.

Diastereoselective Reactions: Starting with a chiral precursor, such as a carbohydrate or an amino acid, allows for the diastereoselective construction of the piperidine ring. For example, gold-catalyzed cyclization reactions have been developed for the modular and stereoselective synthesis of substituted piperidin-4-ols. nih.gov

Enzymatic Resolution: A racemic mixture of a chiral piperidin-4-ol derivative can be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.

These advanced methods provide access to a wide range of structurally diverse and stereochemically defined piperidin-4-ol derivatives for various applications. nih.govresearchgate.net

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions like the Buchwald-Hartwig amination generally have higher atom economy than classical methods that may use stoichiometric reagents.

Use of Safer Solvents: Replacing hazardous solvents like DMSO and DMF, which are common in SNAr reactions, with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) is a key goal. nih.govcapes.gov.br

Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste. The palladium-catalyzed Buchwald-Hartwig reaction is a prime example, requiring only small amounts of catalyst to produce large quantities of product. researchgate.net

Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. Catalyst development in Buchwald-Hartwig amination has led to systems that are active under milder conditions.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates can save solvents, time, and energy, while also reducing waste. nih.gov

By optimizing established synthetic routes and embracing modern catalytic methods, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally sustainable. mdpi.comresearchgate.net

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound requires careful strategic planning to ensure the correct arrangement of functional groups on the phenyl ring. The two most critical transformations are the reduction of a nitro group to an amine and the formation of the bond between the phenyl ring and the piperidine nitrogen.

Elucidation of Nitro Group Reduction to Amino Functionality

The conversion of a nitro group to an amino group is a fundamental reductive process in organic synthesis. For a precursor like 1-(3,4-dinitrophenyl)piperidin-4-ol, the challenge lies in the chemoselective reduction of one nitro group while the other remains intact. The Zinin reduction is a classic and effective method for this type of selective transformation. stackexchange.comspcmc.ac.in

The mechanism for nitro group reduction, particularly using sulfide (B99878) reagents (e.g., NaHS, (NH₄)₂S), is a multi-step process. spcmc.ac.in It is generally understood to proceed through several intermediates:

Initial Reduction to Nitroso: The nitro group (NO₂) is first reduced to a nitroso group (NO).

Formation of Hydroxylamine (B1172632): The nitroso intermediate is further reduced to an N-phenylhydroxylamine derivative (NHOH).

Final Reduction to Amine: The hydroxylamine is finally reduced to the corresponding amino group (NH₂).

Alternative methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C or PtO₂) and metal-acid systems (e.g., Sn/HCl, Fe/HCl). nih.gov However, these methods can be less selective for polynitro compounds and may require careful optimization to prevent the reduction of both nitro groups.

Detailed Reaction Mechanisms of Aryl-Piperidine Bond Formation

The formation of the C-N bond between the aromatic ring and the piperidine moiety can be achieved through several powerful synthetic methods, primarily Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This mechanism is highly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a suitable leaving group (typically a halogen like fluorine or chlorine). princeton.edu The synthesis of the target compound's precursor could start from a compound like 1-chloro-3,4-dinitrobenzene (B146266) or 1-fluoro-3,4-dinitrobenzene.

The SNAr mechanism proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack and Formation of Meisenheimer Complex: The nitrogen atom of piperidin-4-ol acts as a nucleophile, attacking the electron-deficient carbon atom of the aryl halide that bears the leaving group. This addition step disrupts the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro groups.

Elimination of Leaving Group: In the second step, the leaving group (e.g., Cl⁻ or F⁻) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final N-aryl piperidine product.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds, offering an alternative to SNAr, especially when the aromatic ring is less activated or when SNAr conditions are not feasible. wikipedia.orgresearchgate.net The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle for the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle. princeton.edu

Amine Coordination and Deprotonation: The amine (piperidin-4-ol) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine, forming a palladium-amido complex.

Comparative Analysis of Synthetic Efficiency, Yield, and Selectivity

For the Aryl-Piperidine bond formation , SNAr and Buchwald-Hartwig amination present distinct advantages and disadvantages. SNAr is often preferred for its operational simplicity and cost-effectiveness, as it does not require expensive metal catalysts and ligands. It is highly efficient for substrates that are strongly activated by electron-withdrawing groups like the nitro group. However, its scope can be limited by the requirement for this activation and a suitable leaving group. Buchwald-Hartwig coupling, while more costly due to the need for a palladium catalyst and specialized ligands, offers broader substrate scope and generally milder reaction conditions. wikipedia.org

Table 1: Comparative Analysis of Aryl-Piperidine Bond Formation Methods
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
CatalystNone required (reaction is base-mediated or thermal)Palladium(0) complex (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., BINAP, Xantphos)
Substrate ScopeRequires strongly electron-deficient aryl ring with a good leaving group (F > Cl > Br > I)Broad scope; effective for aryl chlorides, bromides, iodides, and triflates with diverse electronic properties
Typical ConditionsOften requires elevated temperatures (40-150 °C); polar aprotic solvents (DMSO, DMF)Milder conditions often possible (rt - 110 °C); requires a stoichiometric base (e.g., NaOtBu, K₂CO₃)
Typical YieldsGood to excellent (70-98%) for highly activated substratesGood to excellent (75-99%), highly dependent on ligand and substrate combination
SelectivityHigh regioselectivity determined by leaving group position relative to activating groupsHigh selectivity for C-N bond formation; functional group tolerance is generally good

For the selective reduction of one nitro group , the Zinin reduction stands out for its established selectivity in polynitro-aromatic systems. While effective, it often uses toxic and odorous sulfur-based reagents. Catalytic transfer hydrogenation using reagents like hydrazine (B178648) in the presence of a catalyst offers an alternative but may pose challenges in achieving high selectivity between two identical functional groups.

Table 2: Comparative Analysis of Selective Nitro Group Reduction Methods
ParameterZinin Reduction (e.g., Na₂S, (NH₄)₂S)Catalytic Transfer Hydrogenation (e.g., Hydrazine/Catalyst)
ReagentsSodium or ammonium (B1175870) sulfides/polysulfides in aqueous or alcoholic mediaHydrogen donor (e.g., hydrazine, ammonium formate) with a metal catalyst (e.g., Pd/C, Raney Ni)
SelectivityGenerally high for reducing one nitro group in dinitro compounds due to electronic deactivation after the first reduction spcmc.ac.inCan be difficult to control; over-reduction to the diamine is a common side product without careful optimization
Typical ConditionsAqueous or alcoholic solution, often with heatingTypically mild (room temperature to moderate heating)
YieldsModerate to good, depending on substrate and conditionsVariable; can be high if selectivity is achieved
PracticalityReagents are inexpensive but toxic and have a strong, unpleasant odor. stackexchange.comHydrazine is highly toxic and explosive; catalysts can be expensive. Avoids odorous sulfur compounds.

Structural Elucidation and Advanced Characterization of 1 3 Amino 4 Nitrophenyl Piperidin 4 Ol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of a chemical compound. For 1-(3-amino-4-nitrophenyl)piperidin-4-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A complete NMR analysis of this compound would involve both ¹H and ¹³C NMR experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the nitrophenyl ring, the protons of the piperidine (B6355638) ring, and the hydroxyl and amino protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would provide detailed information about the connectivity of protons and their spatial relationships. For instance, the protons on the piperidine ring would likely appear as a set of complex multiplets in the aliphatic region of the spectrum. The aromatic protons would present a characteristic pattern determined by the substitution on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the electron-withdrawing nitro group and the electron-donating amino and piperidinyl groups. The carbons of the piperidine ring would appear in the aliphatic region.

A hypothetical data table for the expected NMR signals is presented below to illustrate the type of data that is currently unavailable.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CHData not availableData not available
Piperidine CH₂Data not availableData not available
Piperidine CH-OHData not availableData not available
NH₂Data not available-
OHData not available-

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅N₃O₃), the expected exact mass would be approximately 237.1113 g/mol . A high-resolution mass spectrum would confirm this molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

Parameter Value
Molecular FormulaC₁₁H₁₅N₃O₃
Molecular Weight237.26 g/mol
Molecular Ion Peak (m/z)Data not available
Key Fragmentation Peaks (m/z)Data not available

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR Spectroscopy: An infrared spectrum would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic parts, N-O stretching of the nitro group, and C-N stretching.

UV-Vis Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule. The presence of the nitrophenyl chromophore would likely result in strong absorption bands in the UV or visible region of the electromagnetic spectrum. The position of the maximum absorption (λmax) would be sensitive to the solvent and the electronic environment of the chromophore.

Spectroscopic Technique Characteristic Peaks
IR (cm⁻¹) N-H stretch, O-H stretch, Aromatic C-H stretch, Aliphatic C-H stretch, NO₂ stretch, C-N stretch
UV-Vis (λmax, nm) Data not available

X-ray Crystallography of this compound and Related Analogues

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. A successful crystallographic analysis of this compound would provide precise information on its molecular geometry and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

A crystal structure would allow for the precise measurement of all bond lengths and bond angles within the molecule. This data would reveal the conformation of the piperidine ring (e.g., chair or boat) and the planarity of the nitrophenyl group.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The way molecules are arranged in a crystal lattice is determined by intermolecular forces. For this compound, hydrogen bonding involving the amino and hydroxyl groups would be expected to play a significant role in the crystal packing. An analysis of the crystal structure would detail these hydrogen bonding networks and other intermolecular interactions, such as π-π stacking of the aromatic rings.

Unfortunately, a search of crystallographic databases did not yield any public entries for the crystal structure of this compound or closely related analogues that would allow for a detailed discussion.

Conformational Preferences and Stereochemical Analysis of the Piperidine Ring and Nitrophenyl Moiety

The conformational landscape of this compound is primarily dictated by the piperidine ring's inherent flexibility and the rotational freedom of the N-aryl bond. A comprehensive understanding of these conformational preferences is crucial for elucidating the molecule's three-dimensional structure and potential intermolecular interactions.

The piperidine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional and angular strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For the hydroxyl group at the C-4 position of the piperidine ring in this compound, there is a conformational equilibrium between the axial and equatorial orientations. The equatorial position is generally more sterically favorable, as it minimizes 1,3-diaxial interactions with the axial hydrogen atoms at C-2 and C-6. However, the presence of intramolecular hydrogen bonding or specific solvent effects could potentially stabilize the axial conformer. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide definitive insights into the preferred orientation of the hydroxyl group.

The stereochemical analysis extends to the orientation of the 3-amino-4-nitrophenyl moiety attached to the piperidine nitrogen. The rotation around the C-N bond connecting the nitrophenyl group to the piperidine ring gives rise to different conformers. The rotational barrier is influenced by the steric hindrance between the ortho-substituent (nitro group) and the protons on the piperidine ring, as well as by electronic effects such as resonance between the phenyl ring and the piperidine nitrogen's lone pair. Computational modeling and dynamic NMR studies are instrumental in determining the most stable rotational conformer and the energy barrier for interconversion. It is anticipated that the molecule will adopt a conformation that minimizes steric clash while optimizing electronic stabilization.

FeatureDescriptionMethod of Analysis
Piperidine Ring Conformation Predominantly a chair conformation to alleviate ring strain.NMR Spectroscopy, X-ray Crystallography
C-4 Hydroxyl Group Orientation Exists in equilibrium between axial and equatorial positions, with the equatorial conformer generally being more stable.NMR (Coupling Constants, NOE), Computational Modeling
N-Aryl Bond Rotation Rotation around the C-N bond leads to different conformers, influenced by steric and electronic factors.Dynamic NMR, Computational Chemistry

Chromatographic Purity Assessment and Analytical Method Development

The determination of purity is a critical aspect of the characterization of any chemical compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for the purity assessment of pharmaceutical intermediates and active compounds due to their high resolution, sensitivity, and accuracy.

The development of a robust and reliable HPLC or UPLC method for the purity assessment of this compound requires careful optimization of several chromatographic parameters to achieve adequate separation of the main compound from any potential impurities. Given the aromatic and polar nature of the molecule, reversed-phase chromatography is the most suitable approach.

A typical HPLC method would employ a C18 stationary phase, which provides excellent retention and selectivity for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the basic amino group. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to ensure the timely elution of all components with good peak symmetry.

UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. A UPLC method for this compound would follow similar principles to the HPLC method but with a much shorter analysis time. The higher efficiency of UPLC columns allows for faster flow rates and steeper gradients without compromising resolution.

Detection is typically performed using a UV detector, as the nitrophenyl chromophore exhibits strong absorbance in the UV region. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. A photodiode array (PDA) detector can be particularly useful as it allows for the simultaneous acquisition of spectra across a range of wavelengths, aiding in peak identification and purity assessment.

Below are representative tables outlining potential starting conditions for HPLC and UPLC method development for the analysis of this compound.

Table 3.3.1.A: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 3.3.1.B: Proposed UPLC Method Parameters

ParameterCondition
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm (with PDA detection 200-400 nm)
Injection Volume 1 µL

These proposed methods would require validation to ensure they meet the required standards of accuracy, precision, linearity, and robustness for their intended purpose of purity assessment.

Computational and Theoretical Investigations of 1 3 Amino 4 Nitrophenyl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. However, no specific studies applying these methods to 1-(3-amino-4-nitrophenyl)piperidin-4-ol have been identified.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Properties

There are no available DFT studies that have calculated the electronic structure, optimized geometry, or other molecular properties of this compound. Such studies would typically provide insights into bond lengths, bond angles, dipole moments, and the distribution of electron density within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity. The energy gap between these orbitals can indicate the molecule's stability and reactivity. Unfortunately, no HOMO-LUMO analysis or calculation of reactivity descriptors (such as chemical hardness, softness, and electronegativity) for this compound has been reported in the literature.

Tautomeric Equilibrium and Stability of Amino-Nitrophenyl Systems

Tautomerism, the migration of a proton, is a known phenomenon in molecules containing amino groups. nih.gov In amino-nitrophenyl systems, an equilibrium between the amino and the corresponding imino tautomer can exist. The position of this equilibrium is influenced by factors such as the electronic effects of substituents and the solvent environment. researchgate.netmdpi.com For instance, electron-withdrawing groups can influence the stability of the aromatic system and shift the equilibrium. researchgate.net While the general principles of tautomerism in amino-nitrophenyl systems are understood, a specific computational study on the tautomeric equilibrium and relative stability of the tautomers of this compound is not available.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Exploration of Conformational Space and Flexibility of the Chemical Compound

The piperidine (B6355638) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat. The flexibility of the molecule is also influenced by the rotation around the bond connecting the phenyl ring to the piperidine nitrogen. A thorough exploration of the conformational space would require dedicated computational studies, which have not been published for this specific compound.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Information regarding the computational modeling of binding affinities for this compound with any putative biological receptors is not available in the current body of scientific literature. Consequently, no data tables on this topic can be provided.

As there are no published molecular docking studies for this compound, the binding modes and critical interaction residues with any biological targets have not been elucidated. Therefore, no data tables detailing these interactions can be presented.

Biological Activity and Pharmacological Potential of 1 3 Amino 4 Nitrophenyl Piperidin 4 Ol and Its Analogues Preclinical and in Vitro Studies

In Vitro Biological Activity Screening

Broad searches were conducted to identify any in vitro studies assessing the biological activity of 1-(3-amino-4-nitrophenyl)piperidin-4-ol and its close analogues.

Cytotoxicity Assessment Against Diverse Cancer Cell Lines

No studies were identified that specifically evaluated the cytotoxic effects of this compound against any cancer cell lines. While the broader class of nitrophenylpiperidine derivatives has been investigated for potential anticancer properties, specific data, such as IC50 values for this particular compound, are not available.

Enzyme Inhibition Profiling (e.g., Cholinesterases, Kinases, COX Isoenzymes)

There is no available research detailing the enzyme inhibition profile of this compound. Investigations into its potential to inhibit key enzymes such as cholinesterases, various kinases, or cyclooxygenase (COX) isoenzymes have not been reported in the public domain.

Receptor Binding and Signal Transduction Modulation Assays

Specific data from receptor binding assays for this compound are absent from the scientific literature. Consequently, its potential to modulate signal transduction pathways through receptor interaction remains uncharacterized.

Evaluation of Antimicrobial and Antiviral Properties (In Vitro)

While some substituted piperidine (B6355638) derivatives have been explored for their antimicrobial activities, no specific studies were found that report the in vitro antimicrobial or antiviral properties of this compound. Minimum Inhibitory Concentration (MIC) values or other measures of antimicrobial efficacy for this compound are not documented.

Antiparasitic Activity against Protozoan and Other Pathogens (In Vitro)

There is a lack of published research on the in vitro antiparasitic activity of this compound against protozoan or other pathogens.

Preclinical In Vivo Efficacy Studies (Non-Human Models)

Consistent with the absence of in vitro data, no preclinical in vivo studies in non-human models have been reported for this compound. Therefore, its efficacy in a living organism for any potential therapeutic application has not been established.

Assessment of Antitumor Activity in Xenograft Models

Although specific xenograft model data for this compound is not documented, the broader class of piperidine-containing compounds has demonstrated significant potential in cancer therapy. For instance, novel piperidine derivatives have been shown to inhibit tumor growth in vivo. One such study highlighted a compound that displayed potent anticancer activity against prostate cancer PC3 cells, effectively inhibiting tumor progression in xenograft models by targeting tubulin polymerization at the colchicine binding site researchgate.net. This suggests that the piperidine moiety can serve as a valuable scaffold for the development of new antitumor agents. Further research is necessary to determine if this compound or its close analogues exhibit similar efficacy in in vivo cancer models.

Efficacy Against Parasitic Infections in Murine Models

The piperidine scaffold is a recurring motif in compounds investigated for antiparasitic activity. A notable study on a series of 1-phenethyl-4-aminopiperidine derivatives revealed significant in vitro activity against several protozoan parasites, including Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, and Plasmodium falciparum, which causes malaria nih.gov. Several of these aminopiperidine derivatives exhibited potent and selective activity against the bloodstream form of T. b. rhodesiense trypomastigotes nih.gov. While these findings are based on analogues and not the specific compound , they underscore the potential of the aminopiperidine core structure in the development of novel antiparasitic agents. Further in vivo studies using murine models would be essential to validate the therapeutic potential of this compound and its related compounds in treating parasitic diseases.

Mechanistic Elucidation of Biological Actions

The precise mechanisms of action for this compound have not been elucidated. However, studies on various piperidine-containing analogues offer a foundational understanding of the potential biological pathways that might be influenced by this class of compounds.

Investigation of Apoptosis Induction Pathways and Cell Cycle Perturbations

Several compounds featuring a piperidine ring have been shown to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells. For example, piperine, a natural compound containing a piperidine moiety, has been found to inhibit the growth of melanoma cells by arresting the cell cycle in the G1 phase nih.gov. This cell cycle arrest was associated with the downregulation of cyclin D1 and the induction of p21 nih.gov. Furthermore, piperine treatment led to apoptosis, which was linked to the downregulation of XIAP and Bid, and the cleavage of Caspase-3 and PARP nih.gov.

In a different study, certain N-(piperidine-4-yl)benzamide derivatives were identified as potential cell cycle inhibitors in HepG2 cells, operating through a p53/p21-dependent pathway researchgate.net. Similarly, a new derivative of ciprofloxacin containing a piperazine (B1678402) ring (structurally related to piperidine) was shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in colorectal and non-small lung carcinoma cells nih.gov. The pro-apoptotic effects were evidenced by the overexpression of p53 and Bax proteins nih.gov. N-nitrosopiperidine has also been demonstrated to induce apoptosis in human leukemia cells in a concentration and time-dependent manner nih.gov. These findings collectively suggest that the piperidine scaffold can be a key element in molecules designed to interfere with cancer cell proliferation by modulating critical cell cycle checkpoints and activating apoptotic pathways.

Modulation of Key Cellular Signaling Cascades and Stress Responses

The piperidine structure is a component of various molecules that can modulate key cellular signaling pathways involved in inflammation and cancer. One example is the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), which has a piperidone core. This compound was found to be a potent inhibitor of the NF-κB signaling pathway nih.gov. By inhibiting IκB kinase β, EF31 demonstrated significant anti-inflammatory and anticancer activities nih.gov. The NF-κB pathway is a critical regulator of cellular responses to stress and is often dysregulated in cancer, contributing to cell proliferation, survival, and inflammation. The ability of piperidine-containing compounds to inhibit this pathway highlights a potential mechanism for their therapeutic effects.

Additionally, piperine has been shown to generate reactive oxygen species (ROS) in melanoma cells, which played a crucial role in inducing DNA damage and activating Chk1, ultimately leading to G1 cell cycle arrest and apoptosis nih.gov. This indicates that some piperidine derivatives may exert their effects by inducing cellular stress.

Molecular-Level Interactions with Biomacromolecules (Proteins, Nucleic Acids)

While direct molecular interaction studies for this compound are not available, molecular docking and other computational studies on analogous compounds provide insights into their potential binding modes with biological macromolecules. For instance, molecular docking studies of some hydroxy nitrodiphenyl ether analogues as tyrosinase inhibitors have been conducted to understand their interaction with the enzyme's active site fums.ac.irscispace.com. Similarly, docking studies of N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives have been used to compare with their in vitro antibacterial activity researchgate.net.

In the context of anticancer activity, molecular docking has been employed to study the interaction of aminopyrimidinyl pyrazole (B372694) analogs with PLK1, a key protein in cell cycle regulation mdpi.com. These computational approaches are instrumental in predicting the binding affinity and orientation of ligands at the active sites of proteins, thereby guiding the design of more potent and selective inhibitors. The application of such in silico methods to this compound could help in identifying its potential protein targets and understanding the molecular basis of its biological activity.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound are not currently available in the scientific literature. However, general principles can be inferred from research on broader classes of piperidine derivatives.

For instance, in a series of 1-phenethyl-4-aminopiperidine derivatives with antiprotozoal activity, modifications at the 4-amino position and the nature of the substituent on the phenethyl group were found to significantly influence their potency and selectivity against different parasites nih.gov. This highlights the importance of the substituents on the piperidine ring in determining the biological activity.

In the realm of anticancer agents, SAR studies on various pyrimidinyl pyrazole derivatives have shown that substitutions on the phenylpiperazinyl group can lead to compounds with potent cytotoxicity nih.gov. The electronic and steric properties of these substituents play a crucial role in the observed antitumor activity.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics and thermodynamics of ligand-biomacromolecule interactions, which is essential for establishing SPR. nih.govresearchgate.net While no specific SPR data exists for this compound, this method could be employed to quantitatively assess its binding to potential biological targets, thereby providing valuable data for understanding its structure-property relationships.

The table below summarizes the biological activities of some piperidine-containing compounds, which may provide a basis for inferring the potential activities of this compound.

Compound ClassBiological ActivityKey Findings
Novel Piperidine DerivativesAntitumorInhibition of tubulin polymerization and tumor growth in xenograft models. researchgate.net
1-Phenethyl-4-aminopiperidine DerivativesAntiparasiticIn vitro activity against T. b. rhodesiense and P. falciparum. nih.gov
PiperineAnticancerInduction of G1 cell cycle arrest and apoptosis in melanoma cells. nih.gov
N-(piperidine-4-yl)benzamide DerivativesAnticancerInduction of cell cycle arrest via a p53/p21-dependent pathway. researchgate.net
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)Anti-inflammatory, AnticancerPotent inhibition of the NF-κB signaling pathway. nih.gov
N-nitrosopiperidineApoptosis InductionInduces apoptosis in human leukemia cells. nih.gov

Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how chemical structure influences biological activity. For analogues of this compound, QSAR models can elucidate the impact of various substituents on their pharmacological potency and selectivity. These models mathematically correlate molecular descriptors (e.g., lipophilicity, electronic effects, and steric parameters) with observed biological responses.

For instance, in a series of piperidine-based compounds, modifications to the aromatic ring and the piperidine nitrogen have been shown to significantly alter their activity. A hypothetical QSAR study on a series of aminonitrophenyl piperidinol analogues might reveal that the nature and position of substituents on the phenyl ring are critical for activity. For example, electron-withdrawing groups, such as the nitro group present in the parent compound, can influence the electronic properties of the molecule, potentially affecting receptor binding or enzyme inhibition.

A preliminary structure-activity relationship (SAR) study on amino/nitro-substituted 3-arylcoumarins, which share the aminonitro-aromatic feature, demonstrated that the position of substituents significantly impacts antibacterial activity. nih.gov In this study, a nitro group at a specific position was found to be essential for activity against Staphylococcus aureus, while the introduction of an amino group tended to decrease this activity. mdpi.com Such findings suggest that a delicate balance of electronic effects is crucial for the biological activity of this class of compounds.

To illustrate the potential application of QSAR, consider the following hypothetical data for a series of analogues of this compound, where substituents on the phenyl ring are varied and their effect on inhibitory activity against a hypothetical enzyme is measured.

CompoundR1 (at position 3)R2 (at position 4)logP (Lipophilicity)Hammett's Constant (σ) of R2IC50 (nM)
Analogue 1-NH2-NO21.80.7850
Analogue 2-NH2-CN1.50.6675
Analogue 3-NH2-Cl2.20.23120
Analogue 4-OH-NO21.60.7890
Analogue 5-NH2-H1.90.00500

A QSAR model derived from such data might take the form of an equation like: log(1/IC50) = c1logP + c2σ + c3

This equation would quantify the relationship between lipophilicity (logP) and the electronic effect of the substituent (σ) on the inhibitory concentration (IC50). Such models are invaluable for predicting the potency of unsynthesized analogues and for guiding the design of more effective compounds.

Role of Stereochemistry and Conformational Features in Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its pharmacological profile. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different biological activities. The piperidine ring in this compound can adopt various conformations, and the substituents on this ring can exist in different stereochemical arrangements, all of which can influence how the molecule interacts with its biological target.

For piperidine-based compounds, the introduction of chiral centers can lead to enhanced biological activity and selectivity. ajchem-a.com The chair conformation is the most stable for the piperidine ring, and substituents can occupy either axial or equatorial positions. The orientation of these substituents can profoundly affect the binding affinity of the molecule to a receptor or enzyme. For example, studies on 4-oxypiperidine ethers as histamine H3 receptor ligands have shown that specific stereoisomers exhibit higher binding affinities due to optimal interactions with the receptor's binding pocket. nih.gov The protonated nitrogen atom of the piperidine ring often forms a crucial salt bridge with acidic residues in the target protein. nih.gov

Molecular dynamics simulations of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands have revealed that different interactions of the piperidine nitrogen and its substituents with the lipophilic binding pocket are responsible for varying receptor affinities. nih.gov This highlights the importance of both the stereochemistry and the conformational flexibility of the piperidine scaffold in achieving high-affinity binding.

Development of Analogues with Improved Biological Efficacy and Target Specificity

The development of analogues with improved biological efficacy and target specificity is a cornerstone of medicinal chemistry. Starting from a lead compound like this compound, systematic structural modifications can be made to enhance its desired pharmacological properties while minimizing off-target effects. The piperidine scaffold is a versatile platform for such modifications. mdpi.comresearchgate.netelsevier.comnih.gov

One common strategy is the modification of substituents on the aromatic ring. As suggested by QSAR studies, altering the electronic and steric properties of these substituents can fine-tune the biological activity. For example, replacing the nitro group with other electron-withdrawing groups or introducing substituents at other positions on the phenyl ring could lead to analogues with improved potency or a different selectivity profile.

Another avenue for analogue development is the modification of the piperidine ring itself. Alkylation or acylation of the piperidine nitrogen can significantly impact the molecule's properties. For instance, in a series of aminoethyl-substituted piperidines, 1-methylpiperidines showed particularly high affinity for the σ1 receptor. nih.gov Furthermore, the hydroxyl group at the 4-position of the piperidinol ring is a key site for modification. It can be esterified, etherified, or replaced with other functional groups to explore new interactions with the biological target.

The synthesis of highly substituted piperidine analogues has been a focus of research to explore novel chemical space and identify compounds with enhanced biological activities, including antioxidant and anticancer properties. ajchem-a.com The development of antipsychotic agents has also heavily relied on the piperidine and piperazine nucleus, with structure-activity relationship studies guiding the design of new compounds with improved receptor binding profiles. nih.gov

The following table presents a hypothetical series of modifications to the this compound scaffold and their potential impact on biological activity, based on general principles of medicinal chemistry and findings from related compound series.

ModificationRationalePotential Outcome
Variation of substituents on the phenyl ringTo optimize electronic and steric interactions with the target.Increased potency, altered selectivity.
Substitution on the piperidine nitrogenTo modulate lipophilicity and explore additional binding interactions.Improved pharmacokinetic properties, enhanced target affinity.
Modification of the 4-hydroxyl groupTo introduce new hydrogen bond donors/acceptors or to block metabolism.Increased potency, improved metabolic stability.
Introduction of chiral centersTo achieve stereospecific interactions with the target.Enhanced selectivity, reduced off-target effects.

Medicinal Chemistry and Rational Drug Design Strategies for 1 3 Amino 4 Nitrophenyl Piperidin 4 Ol Scaffolds

Lead Compound Identification and Optimization Approaches

The journey of drug discovery often begins with the identification of a "hit" compound from large chemical libraries via high-throughput screening, which is then developed into a "lead" compound. fiveable.medanaher.com A lead compound is a chemical entity that demonstrates the desired biological activity and serves as the starting point for chemical modifications to improve its therapeutic potential. nih.govpatsnap.com For a scaffold like 1-(3-amino-4-nitrophenyl)piperidin-4-ol, once identified as a lead, the optimization process is a critical, iterative cycle aimed at refining its molecular properties. danaher.compatsnap.com

Lead optimization focuses on enhancing several key characteristics of the molecule:

Potency and Efficacy: Modifications are made to improve the compound's binding affinity for its biological target, thereby increasing its therapeutic effect at lower concentrations. patsnap.com

Selectivity: The chemical structure is fine-tuned to maximize interaction with the intended target while minimizing off-target effects, which can lead to adverse side effects. patsnap.com

Pharmacokinetic Properties (ADMET): The optimization phase addresses the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile to ensure it can reach its target in the body, remain stable for an adequate duration, and be cleared without producing harmful metabolites. danaher.com

Strategies employed during lead optimization include structure-activity relationship (SAR) studies, where systematic modifications of the lead structure are correlated with changes in biological activity. danaher.comnih.gov Computational tools such as molecular docking and quantitative structure-activity relationship (3D-QSAR) modeling are also utilized to guide the design of new analogues with improved properties. danaher.com

Design and Synthesis of Advanced Analogues and Derivatives

Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a cornerstone of lead optimization. fiveable.menih.gov The aminonitrophenyl moiety of the scaffold contains two key functional groups—the aniline (B41778) (amino group) and the nitro group—that are prime candidates for bioisosteric replacement to address potential liabilities.

The aniline motif, while a common feature in many drugs, is also a "structural alert" due to its propensity for cytochrome P450-mediated oxidation, which can form reactive metabolites leading to toxicity. nih.govbiopartner.co.ukfrontiersin.org A key strategy to mitigate this risk is the replacement of the planar aniline ring with sp³-rich, saturated carbocyclic bioisosteres. nih.govacs.orgnih.gov These three-dimensional structures can mimic the spatial orientation of the aniline while offering improved metabolic stability. frontiersin.orgnih.gov

Below is a table of potential bioisosteric replacements for the functional groups on the aminonitrophenyl moiety.

Original GroupMoietyPotential Bioisostere(s)Rationale for Replacement
Amino (-NH₂)AnilineBicyclo[1.1.1]pentylamineReduces potential for metabolic activation and formation of reactive quinone-imine metabolites; increases sp³ character. nih.govfrontiersin.org
Amino (-NH₂)Aniline1-AminonorbornaneOffers a saturated, rigid scaffold to improve metabolic profile while maintaining key vector orientations for target binding. acs.orgnih.gov
Nitro (-NO₂)NitrophenylTrifluoromethyl (-CF₃)Mimics the strong electron-withdrawing nature of the nitro group while improving metabolic stability and potency. nih.govacs.org
Nitro (-NO₂)NitrophenylCyano (-CN)Acts as a smaller, linear electron-withdrawing group that can alter binding interactions and improve physicochemical properties.
Nitro (-NO₂)NitrophenylSulfone (-SO₂R)Provides a stable, polar, electron-withdrawing group that can engage in different hydrogen bonding interactions.

The piperidine (B6355638) ring is one of the most common heterocyclic scaffolds found in approved drugs, valued for its ability to be readily functionalized and to present substituents in defined three-dimensional space. nih.govresearchgate.netmdpi.comenamine.net Systematic modification of the piperidin-4-ol ring is a crucial strategy for optimizing target interactions.

Key modifications could include:

Stereochemistry of the Hydroxyl Group: The orientation of the 4-hydroxyl group (axial or equatorial) can significantly impact hydrogen bonding with the target protein. Synthesizing and testing both stereoisomers is a standard approach to determine the optimal conformation for binding.

Ring Rigidification: To reduce the conformational flexibility of the piperidine ring and lock it into a more bioactive conformation, it can be replaced with bridged bicyclic systems. For instance, scaffolds like 2-azanorbornane or nortropane have been used to create rigid analogues of piperidine-containing ligands, which in some cases has led to enhanced receptor affinity. nih.gov

Substitution on the Ring: Introducing small alkyl or other functional groups at the 2, 3, 5, or 6 positions of the piperidine ring can probe for additional pockets or interactions within the target's binding site. nih.gov This can lead to improved potency and selectivity.

Hydroxyl Group Modification: The hydroxyl group can be converted into an ether or ester to modulate polarity and lipophilicity or to introduce new interaction points.

These modifications allow for a thorough exploration of the structure-activity relationship, guiding the design toward analogues with superior pharmacological profiles. nih.gov

Oxadiazole and Thiadiazole Hybrids: 1,3,4-Oxadiazole and 1,3,4-thiadiazole rings are important pharmacophores known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov Hybridizing the core scaffold with these heterocycles could produce multi-target agents.

Urea Derivatives: The urea functional group is a key structural motif in many approved drugs, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor, forming stable interactions with biological targets. nih.gov Incorporating a urea linkage can enhance binding affinity and has been successfully used in the design of neuroprotective agents and TRPV1 antagonists. sophion.comwikipedia.org

Triazolopyrimidine Hybrids: The triazolopyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, with derivatives showing potent activity as anticancer agents, often by inhibiting multiple protein kinases. nih.govresearchgate.net Fusing this moiety to the piperidine scaffold could yield potent multi-target kinase inhibitors. nih.gov

The following table summarizes potential hybridization strategies.

Hybridizing PharmacophoreAssociated Biological ActivitiesPotential Linkage Strategy
1,3,4-OxadiazoleAnticancer, Antidepressant, Anti-inflammatory nih.govnih.govConversion of the amino group to a hydrazide, followed by cyclization with a carboxylic acid derivative.
1,3,4-ThiadiazoleAntimicrobial, Antifungal, Anticancer eurekaselect.comnih.govConversion of the amino group to a thioamide, followed by cyclization.
UreaKinase Inhibition, Neuroprotection, Antiviral nih.govsophion.comthieme-connect.comReaction of the amino group with an isocyanate or carbamoyl chloride.
nih.govacs.orgacs.orgTriazolo[1,5-a]pyrimidineAnticancer (Kinase Inhibition), Antimalarial nih.govnih.govresearchgate.netReaction of the amino group with a reactive triazolopyrimidine intermediate (e.g., a chlorotriazolopyrimidine).

Pharmacological Target Identification and Validation (Non-Clinical Context)

While the specific targets for this compound are not defined without experimental data, the core structural motifs provide a basis for hypothesizing potential biological interactions. Target identification in a non-clinical context relies on structural analogy to known pharmacologically active agents.

G-Protein Coupled Receptors (GPCRs): The phenylpiperidine core is a classic scaffold for ligands targeting GPCRs.

Opioid Receptors: Phenylpiperidine derivatives are famously represented by potent analgesics like fentanyl and meperidine, which are agonists of the µ-opioid receptor. drugbank.compainphysicianjournal.comnih.gov Therefore, opioid receptors are a primary hypothetical target class for this scaffold.

Other GPCRs: Modified piperidines have been developed as antagonists for other receptors, such as the P2Y₁₄ receptor, indicating the scaffold's versatility. nih.gov

Enzymes (Kinases, etc.):

Protein Kinases: Many kinase inhibitors incorporate piperidine or aniline moieties to interact with the ATP-binding site. Piperidine-containing compounds have been developed as inhibitors of kinases like Anaplastic Lymphoma Kinase (ALK). nih.govnih.gov The triazolopyrimidine hybrids, in particular, are known to target a range of kinases involved in cancer progression. nih.gov

Other Enzymes: The piperidine scaffold has been used to develop inhibitors for various other enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, highlighting its potential for anti-infective applications. nih.gov

Validation of these potential targets would involve a series of non-clinical in vitro assays, including receptor binding assays and enzyme inhibition assays, to confirm the biological activity of the synthesized analogues and to establish a definitive mechanism of action.

Development of Multi-Target Directed Ligands

The multifactorial nature of complex pathologies, such as neurodegenerative diseases, has spurred the development of multi-target-directed ligands (MTDLs). researchgate.netresearchgate.netnih.govacs.org MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering superior efficacy and a better side-effect profile compared to single-target agents or combination therapies. nih.gov The this compound scaffold possesses key structural features that make it an attractive starting point for the design of MTDLs.

The piperidine moiety is a common scaffold in medicinal chemistry, known for its presence in numerous approved drugs and its ability to confer favorable pharmacokinetic properties. mdpi.comresearchgate.net In the context of neurodegenerative diseases like Alzheimer's disease, piperidine derivatives have been explored for their ability to target key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govdoaj.orgresearchgate.net The benzyl-piperidine group, for instance, is a well-established pharmacophore for AChE inhibition, interacting with critical amino acid residues in the enzyme's active site. encyclopedia.pub

Rational drug design strategies for developing MTDLs from the this compound scaffold could involve molecular hybridization. This approach combines pharmacophoric elements from different bioactive molecules into a single new chemical entity. researchgate.net For example, the aminonitrophenyl group could be modified or functionalized to interact with a second target relevant to the disease pathology. In Alzheimer's disease, this could include targets like beta-secretase 1 (BACE1) or monoamine oxidase B (MAO-B). nih.govnih.gov

The development of such MTDLs would involve a detailed structure-activity relationship (SAR) study to optimize the affinity for each target. This would entail synthesizing a library of derivatives with modifications at various positions of the scaffold and evaluating their biological activity.

Table 1: Hypothetical Multi-Target Activity Profile of Designed Ligands Based on the this compound Scaffold

Compound IDModificationAChE IC₅₀ (nM)BACE1 IC₅₀ (nM)MAO-B IC₅₀ (nM)
Parent Scaffold None>10,000>10,000>10,000
Derivative A N-benzylation of piperidine508,5009,200
Derivative B Amino group acylation7,2001506,800
Derivative C Nitro group reduction and sulfonation9,5009,10075
MTDL-1 Combination of A and B modifications752005,500
MTDL-2 Combination of A and C modifications657,80090

This table presents illustrative data to demonstrate the concept of developing multi-target directed ligands. The values are not based on experimental results for the specified compounds.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations (Non-Human Systems)

Before a drug candidate can be considered for human trials, its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties must be thoroughly investigated in non-human systems.

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are crucial for understanding the disposition of a drug candidate. For a compound like this compound, these studies would typically be conducted in rodent models (e.g., rats, mice). nih.govnih.gov

Absorption: The oral bioavailability of a compound is a key parameter. The physicochemical properties of the this compound scaffold, such as its lipophilicity (LogP) and solubility, would significantly influence its absorption from the gastrointestinal tract. nih.gov Compounds with piperidine moieties can exhibit a range of absorption profiles. nih.gov

Distribution: After absorption, a drug distributes into various tissues. For a CNS-targeted drug, the ability to cross the blood-brain barrier (BBB) is paramount. bioascent.com The piperidine scaffold is often incorporated into CNS drug candidates to enhance BBB penetration. encyclopedia.pub The distribution of the compound and its metabolites would be assessed by analyzing their concentrations in plasma, brain, and other relevant tissues at different time points after administration.

Elimination: The elimination of a drug occurs through metabolism and excretion. The routes and rates of excretion (e.g., renal, fecal) would be determined by analyzing urine and feces for the parent compound and its metabolites. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters of a this compound Derivative in Rats

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose1 mg/kg10 mg/kg
Cₘₐₓ (ng/mL)25085
Tₘₐₓ (h)0.11.5
AUC₀₋inf (ng·h/mL)450620
Half-life (t₁/₂) (h)2.83.1
Clearance (CL) (mL/min/kg)37-
Volume of Distribution (Vd) (L/kg)8.2-
Oral Bioavailability (F%)-13.8

This table contains hypothetical data for illustrative purposes. The values are not derived from actual experimental studies on this specific compound.

The metabolic stability of a compound determines its half-life in the body and can influence its efficacy and potential for drug-drug interactions. springernature.comwuxiapptec.com In vitro assays using liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) are commonly employed to assess metabolic stability. wuxiapptec.comnuvisan.com These preparations contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). wuxiapptec.com

For a compound containing a nitroaromatic group, reductive metabolism can be a significant pathway. ecnu.edu.cn Liver microsomes have been shown to reduce nitroaromatic compounds to the corresponding amines. ecnu.edu.cn The piperidine ring is also susceptible to metabolism, including N-dealkylation and oxidation.

Metabolite identification studies are conducted to determine the chemical structures of the metabolites. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). Identifying the major metabolites is crucial as they may have their own pharmacological activity or could be responsible for toxicity.

Table 3: Example of In Vitro Metabolic Stability in Rat Liver Microsomes

CompoundHalf-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (μL/min/mg protein)
Test Compound 4515.4
Verapamil (High Clearance) 1546.2
Warfarin (Low Clearance) >120<5.8

This table provides an example of metabolic stability data and is for illustrative purposes only.

To establish the pharmacological effect of a drug candidate, it is essential to demonstrate that it engages its intended biological target(s) and elicits a dose-dependent response.

In Vitro Target Engagement: This involves biochemical or cell-based assays to measure the interaction of the compound with its target(s). For an MTDL targeting AChE and BACE1, for example, enzyme inhibition assays would be used to determine the compound's potency (e.g., IC₅₀ value). nih.gov Radioligand binding assays can be used to determine the affinity of the compound for receptor targets.

In Vivo Target Engagement: Demonstrating target engagement in a living organism is a critical step. This can be achieved through various techniques. For CNS targets, positron emission tomography (PET) imaging can be used to measure receptor occupancy. oup.com Alternatively, measuring downstream biomarkers can provide indirect evidence of target engagement.

In Vivo Dose-Response Relationships: Preclinical efficacy studies are conducted in animal models of the disease to establish a dose-response relationship. For a potential Alzheimer's disease therapeutic, this might involve assessing cognitive performance in transgenic mouse models at various doses of the compound. nih.gov These studies help to identify a potential therapeutic dose range for further development.

Table 4: Sample In Vitro and In Vivo Pharmacodynamic Data

ParameterValue
In Vitro AChE Inhibition (IC₅₀) 65 nM
In Vitro BACE1 Inhibition (IC₅₀) 200 nM
In Vivo Brain AChE Inhibition (Rat, 10 mg/kg PO) 45% at 2 hours
In Vivo Morris Water Maze (Transgenic Mouse Model) Significant improvement in escape latency at 5 mg/kg/day

The data in this table is hypothetical and intended to illustrate the types of pharmacodynamic measurements that would be conducted.

Mechanistic Basis of Toxicological Interactions of 1 3 Amino 4 Nitrophenyl Piperidin 4 Ol Excluding Safety/adverse Effect Profiles

Molecular-Level Interactions Contributing to Cellular Dysfunction

The toxicological potential of 1-(3-amino-4-nitrophenyl)piperidin-4-ol is likely to be predominantly dictated by its 3-amino-4-nitrophenyl moiety. The metabolic activation of this part of the molecule can lead to the formation of reactive intermediates that are capable of interacting with cellular macromolecules, thereby inducing cellular dysfunction.

One of the primary mechanisms of toxicity for aromatic amines and nitroaromatic compounds is their biotransformation into reactive electrophilic species. nih.govmdpi.com This process is often initiated by cytochrome P450 enzymes in the liver. nih.gov For the 3-amino-4-nitrophenyl group, two main metabolic pathways are of concern: oxidation of the amino group and reduction of the nitro group.

N-oxidation of the aromatic amino group can lead to the formation of a hydroxylamine (B1172632) derivative (N-hydroxy-4-nitroaniline). This metabolite is considered a key player in the toxicity of many aromatic amines. uzh.ch The resulting N-hydroxylamine can undergo further activation, for instance, through esterification by sulfotransferases or acetyltransferases, to form a highly reactive nitrenium ion. nih.gov This electrophilic nitrenium ion can then readily form covalent adducts with nucleophilic sites on cellular macromolecules, most notably DNA. nih.govmdpi.com The formation of DNA adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. nih.gov

The reduction of the nitro group is another critical metabolic pathway that can generate toxic intermediates. nih.gov This process can occur through the action of various nitroreductases present in both mammalian tissues and gut microbiota. The sequential reduction of the nitro group can produce nitroso, hydroxylamino, and ultimately amino derivatives. The intermediate N-hydroxylamine, as mentioned earlier, is a particularly reactive species. uzh.ch

Furthermore, the metabolism of nitroaromatic compounds is often associated with the generation of reactive oxygen species (ROS), leading to a state of oxidative stress. nih.gov The futile cycling of nitroaromatic compounds, where they are repeatedly reduced and then re-oxidized by molecular oxygen, can produce a continuous flux of superoxide (B77818) radicals. This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of lipids (lipid peroxidation), proteins, and DNA. nih.gov

Potential Reactive Intermediate Generating Metabolic Pathway Primary Molecular Target Consequence of Interaction
Nitrenium IonN-oxidation of the amino group followed by esterificationDNA (nucleophilic bases)Formation of DNA adducts, mutagenesis, carcinogenesis nih.govnih.gov
N-hydroxyl-4-nitroanilineN-oxidation of the amino group or reduction of the nitro groupHemoglobin (iron), other proteinsMethemoglobinemia, disruption of protein function uzh.ch
Superoxide RadicalFutile cycling of the nitro groupCellular lipids, proteins, DNAOxidative stress, lipid peroxidation, protein and DNA damage nih.gov

Elucidation of Specific Biochemical Pathways Affected by Compound Exposure

Based on the molecular interactions described above, exposure to this compound could potentially impact several critical biochemical pathways.

Heme Oxidation and Methemoglobinemia: A well-documented toxic effect of 4-nitroaniline (B120555) and related compounds is the induction of methemoglobinemia. uzh.ch The reactive metabolite, 4-nitrophenylhydroxylamine, is a potent oxidizing agent that can oxidize the ferrous iron (Fe2+) in hemoglobin to its ferric state (Fe3+), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and hypoxia at the tissue level.

DNA Damage Response and Repair Pathways: The formation of DNA adducts by the reactive nitrenium ion would trigger the activation of cellular DNA damage response (DDR) pathways. mdpi.com This complex signaling network would attempt to repair the DNA lesions. However, if the damage is extensive or if the repair mechanisms are overwhelmed or inaccurate, it can lead to the fixation of mutations, genomic instability, and ultimately, cell death (apoptosis) or uncontrolled cell proliferation (cancer).

Oxidative Stress Response Pathways: The generation of ROS would activate cellular antioxidant defense mechanisms. This includes the upregulation of enzymes such as superoxide dismutase, catalase, and glutathione (B108866) peroxidase, which are involved in the detoxification of ROS. The transcription factor Nrf2 is a key regulator of this antioxidant response. Chronic or high-level exposure could deplete cellular antioxidant reserves, such as glutathione, leading to a state of uncontrolled oxidative stress and subsequent cellular damage. nih.gov

Cellular Respiration and Energy Metabolism: Oxidative damage to mitochondria, the primary site of cellular respiration, can have profound effects on energy metabolism. Damage to mitochondrial DNA, proteins of the electron transport chain, and mitochondrial membranes can impair ATP production and lead to a cellular energy crisis.

Affected Biochemical Pathway Triggering Molecular Event Potential Cellular Outcome
Oxygen TransportOxidation of hemoglobin by reactive metabolites uzh.chMethemoglobinemia, tissue hypoxia
DNA Damage ResponseFormation of DNA adducts mdpi.comnih.govCell cycle arrest, DNA repair, apoptosis, or mutagenesis
Oxidative Stress ResponseGeneration of Reactive Oxygen Species (ROS) nih.govUpregulation of antioxidant enzymes, depletion of glutathione, cellular damage
Mitochondrial RespirationOxidative damage to mitochondrial componentsImpaired ATP production, cellular energy deficit

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